molecular formula C24H23N5O2 B2873503 1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-13-3

1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2873503
CAS No.: 887464-13-3
M. Wt: 413.481
InChI Key: FGAIGOGSLJSJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and reaction conditions. The synthesis analysis would involve a detailed examination of each step, including the reagents used, the reaction conditions, and the yield of each step .


Molecular Structure Analysis

Molecular structure analysis typically involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .


Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can provide important information about the compound’s behavior in different environments .

Scientific Research Applications

Synthesis and Properties

Mesoionic purinone analogs, closely related to 1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and studied for their unique chemical properties. These analogs predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Receptor Affinity and Biological Evaluation

Compounds related to this compound have been synthesized and evaluated for their receptor affinity. These studies focus on their interactions with serotoninergic and dopaminergic receptors, providing insights into their potential therapeutic applications (Zagórska et al., 2015).

Antiviral Activity

Imidazo[1,2-a]-s-triazine nucleosides, related to the mentioned compound, have been synthesized and tested for antiviral activity. These compounds showed moderate activity against various viruses, indicating their potential in antiviral research (Kim et al., 1978).

Antioxidant Activity and DNA Interaction

Coumarin-purine hybrids, which are structurally related, have been synthesized and evaluated for antioxidant activity and DNA cleavage. This research highlights their potential in exploring DNA interactions and antioxidant properties (Mangasuli et al., 2019).

DNA Glycosylase Interaction

Research on compounds structurally similar to this compound indicates their interaction with DNA glycosylase. This enzyme actively removes altered purine residues from DNA, suggesting potential applications in DNA repair mechanisms (Chetsanga & Lindahl, 1979).

Properties

IUPAC Name

4,7-dimethyl-6-(2-methylphenyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-9-7-8-12-19(16)29-17(2)15-28-20-21(25-23(28)29)26(3)24(31)27(22(20)30)14-13-18-10-5-4-6-11-18/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAIGOGSLJSJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.